TmPyPB

Vue d'ensemble

Description

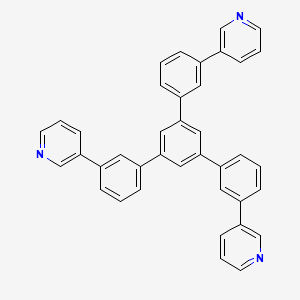

TmPyPB is a useful research compound. Its molecular formula is C39H27N3 and its molecular weight is 537.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene, also known as TmPyPB, is primarily targeted towards organic electronic devices . It is used as an electron transport layer and hole-blocking layer material in these devices .

Mode of Action

The mode of action of 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene involves its unique chemical structure. It has a low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups . These properties allow this compound to effectively transport electrons and block holes in organic electronic devices .

Biochemical Pathways

The biochemical pathways affected by 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene are primarily related to the flow of electrons in organic electronic devices . By acting as an electron transport layer and hole-blocking layer, this compound can influence the efficiency and performance of these devices .

Pharmacokinetics

This compound is soluble in chloroform and dichloromethane , which can impact its processability in device fabrication.

Result of Action

The result of the action of 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene is the improved performance of organic electronic devices . For example, when used in organic light-emitting diodes (OLEDs), this compound can contribute to high-efficiency light emission .

Action Environment

The action of 1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene can be influenced by environmental factors. For instance, the stability of this compound can be affected by temperature, as suggested by its melting point of 195-200 °C and its thermal degradation point of over 310 °C . These properties are important considerations in the fabrication and operation of organic electronic devices using this compound .

Analyse Biochimique

Biochemical Properties

TmPyPB is characterized by its low-lying HOMO, high triplet energy level, and electron-deficient pyridine groups . These properties make it an effective electron-transport layer and hole-blocking layer material in organic electronic devices .

Cellular Effects

The cellular effects of this compound are primarily observed in the context of its role in organic electronic devices. As an electron-transport layer and hole-blocking layer material, this compound can influence the function of these devices at the cellular level .

Molecular Mechanism

At the molecular level, this compound exerts its effects through its high electron mobility and high triplet energy level . These properties allow it to effectively transport electrons and block holes in organic electronic devices .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and long-term effectiveness as an electron-transport layer and hole-blocking layer material . Its effects on cellular function in in vitro or in vivo studies are primarily observed in the context of its role in organic electronic devices .

Dosage Effects in Animal Models

Currently, there is no available information on the effects of this compound in animal models as its primary application is in the field of organic electronics .

Metabolic Pathways

This compound’s involvement in metabolic pathways is not applicable as it is primarily used in the field of organic electronics .

Transport and Distribution

In the context of organic electronic devices, this compound is distributed within the electron-transport layer and hole-blocking layer . Its transport and distribution are influenced by its high electron mobility and high triplet energy level .

Subcellular Localization

The subcellular localization of this compound is not applicable as it is primarily used in the field of organic electronics .

Activité Biologique

Introduction

TmPyPB (1,3,5-Tris(3-pyridyl-3-phenyl)benzene) is a compound widely recognized for its application in organic electronics, particularly as an electron transport layer (ETL) and hole-blocking layer (HBL) material in organic light-emitting diodes (OLEDs) and perovskite solar cells. Its unique structure and properties have garnered attention not only for electronic applications but also for potential biological activities. This article explores the biological activity of this compound, highlighting its mechanisms, applications, and relevant research findings.

General Information

| Property | Value |

|---|---|

| CAS Number | 921205-03-0 |

| Molecular Formula | C₃₉H₂₇N₃ |

| Molecular Weight | 537.65 g/mol |

| HOMO/LUMO | HOMO: 6.75 eV, LUMO: 2.75 eV |

| Absorption Wavelength | λ max 254 nm in DCM |

| Emission Wavelength | λ em 353 nm in DCM |

This compound is characterized by its low-lying highest occupied molecular orbital (HOMO) and high triplet energy level, making it suitable for various electronic applications, which also hints at possible interactions with biological systems.

Research indicates that this compound exhibits several biological activities primarily through its interaction with cellular components and its ability to generate reactive oxygen species (ROS). The mechanisms include:

- Reactive Oxygen Species Generation : this compound can induce oxidative stress in cells, which is linked to various biological responses including apoptosis.

- Fluorescence Properties : Its fluorescence characteristics make it a candidate for bioimaging applications, allowing for tracking cellular processes.

- Electron Transport Properties : The ability to facilitate electron transfer can influence cellular signaling pathways.

Study on Antioxidant Activity

A study investigated the antioxidant properties of this compound by assessing its free radical scavenging abilities. The compound was found to exhibit significant DPPH radical scavenging activity, indicating potential protective effects against oxidative stress in biological systems .

Application in Bioimaging

This compound's luminescent properties have been explored for bioimaging applications. Its ability to emit light upon excitation allows it to be used as a fluorescent probe in cellular imaging studies. Research demonstrated that this compound could effectively label live cells, providing insights into cellular dynamics .

Comparative Analysis with Other Compounds

To better understand the biological activity of this compound, a comparison with other electron transport materials was conducted. The following table summarizes findings from various studies:

| Compound | DPPH Scavenging Activity | Fluorescence Emission | Application |

|---|---|---|---|

| This compound | High | λ em 353 nm | Bioimaging |

| TPBi | Moderate | λ em 450 nm | OLEDs |

| DPEPO | Low | λ em 400 nm | OLEDs |

This table illustrates that while this compound exhibits strong antioxidant properties and effective fluorescence suitable for bioimaging, other compounds may excel in different areas of electronic applications.

Applications De Recherche Scientifique

Properties of TmPyPB

This compound is characterized by:

- High Electron Mobility : With an electron mobility of approximately , it facilitates efficient electron transport in devices .

- Low-lying Highest Occupied Molecular Orbital (HOMO) : This property allows for effective charge injection and reduces the driving voltage required for device operation .

- High Triplet Energy Level : The triplet energy level of this compound is beneficial for phosphorescent materials, enabling efficient energy transfer processes .

Organic Light-Emitting Diodes (OLEDs)

This compound is extensively utilized in OLEDs as both an ETL and HBL. Its incorporation into device architectures has led to significant improvements in performance metrics:

- Exciplex Formation : this compound can form exciplexes with hole-transporting materials such as m-MTDATA, enhancing charge recombination efficiency and reducing turn-on voltages. For instance, devices utilizing this compound exhibited a turn-on voltage as low as 2.36 V with high power efficiency .

- Device Configuration : In a study comparing different configurations, OLEDs with a bilayer structure of m-MTDATA/TmPyPB demonstrated superior electroluminescence characteristics compared to single-layer configurations .

Organic Photovoltaics (OPVs)

In OPVs, this compound serves as an effective ETL, improving charge extraction and overall device efficiency. Its role in enhancing the stability and performance of perovskite solar cells has also been documented:

- Perovskite Integration : Blending this compound with perovskite materials has shown promise in optimizing charge transport properties and improving device stability under operational conditions .

Case Study 1: High-Efficiency Blue PhOLEDs

A notable study reported the use of this compound blended with TCTA to fabricate high-efficiency blue phosphorescent OLEDs (PhOLEDs). The blend facilitated efficient energy transfer and improved the overall luminance and color purity of the emitted light .

| Parameter | Value |

|---|---|

| Turn-on Voltage | 2.36 V |

| Power Efficiency | 97.2 lm/W |

| Emission Peak | 490 nm |

Case Study 2: Investigating Exciton Dynamics

Research focusing on exciton recombination dynamics within OLEDs highlighted that varying the thickness of the this compound layer significantly influenced electroluminescence performance. Thicker layers initially reduced luminance due to increased exciton recombination but eventually enhanced efficiency at optimal thicknesses .

Propriétés

IUPAC Name |

3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H27N3/c1-7-28(34-13-4-16-40-25-34)19-31(10-1)37-22-38(32-11-2-8-29(20-32)35-14-5-17-41-26-35)24-39(23-37)33-12-3-9-30(21-33)36-15-6-18-42-27-36/h1-27H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CINYXYWQPZSTOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC(=C2)C3=CC=CC(=C3)C4=CN=CC=C4)C5=CC=CC(=C5)C6=CN=CC=C6)C7=CN=CC=C7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H27N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20679939 | |

| Record name | 3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

537.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921205-03-0 | |

| Record name | 1,3,5-Tri(m-pyrid-3-ylphenyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=921205-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-[3-[3,5-bis(3-pyridin-3-ylphenyl)phenyl]phenyl]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20679939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of TmPyPB?

A1: The molecular formula of this compound is C36H24N3, and its molecular weight is 504.62 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While the provided research excerpts don't include specific spectroscopic data, researchers commonly employ techniques like UV-Vis absorption and emission spectroscopy, X-ray photoelectron spectroscopy (XPS), and impedance spectroscopy to characterize this compound and its interactions within devices. [, , , ]

Q3: How does this compound interact with other materials commonly used in OLEDs?

A4: this compound exhibits good compatibility with various organic materials used in OLEDs, including hole transport materials like TAPC (1,1-bis[(di-4-tolylamino)phenyl] cyclohexane) and emissive materials like FIrpic (bisiridium(III)). [, ] Notably, researchers have explored its role in forming interfacial exciplexes with materials like TAPC, potentially leading to improved device performance. [, ]

Q4: Are there any known compatibility issues with this compound in OLEDs?

A5: While generally compatible, this compound's performance can be influenced by the choice of adjacent materials. For instance, its use with specific host materials like m-MTDATA (4,4′,4″-Tris(N-carbazolyl)-triphenylamine) in solution-processed OLEDs revealed incompatibility, leading to less favorable device performance compared to alternative combinations. []

Q5: Why is this compound considered a promising ETL material for OLEDs?

A5: this compound possesses several desirable characteristics for ETL applications:

- High Electron Mobility: Facilitates efficient electron transport within the device, contributing to lower operating voltages and enhanced performance. [, , , ]

- Suitable Energy Levels: Its lowest unoccupied molecular orbital (LUMO) level aligns well with common emissive materials, enabling efficient electron injection and exciton formation. [, , , ]

- Good Hole-Blocking Properties: Prevents leakage of holes from the emissive layer, ensuring efficient recombination with electrons for light emission. [, , ]

Q6: How does the thickness of the this compound layer affect OLED performance?

A7: The thickness of the this compound layer can significantly impact charge balance and device performance. Studies have shown that optimizing the this compound thickness helps adjust electron injection from the cathode, leading to improved current efficiency and luminance. [, , ]

Q7: Can this compound be doped to further improve its electron transport properties?

A8: Yes, researchers have demonstrated that doping this compound with alkali metal salts like cesium carbonate (Cs2CO3) or lithium carbonate (Li2CO3) can enhance its electron injection and transport capabilities, resulting in significant improvements in device efficiency. [] Similarly, doping with potassium borohydride (KBH4) has shown lower turn-on voltage and improved efficiency in inverted OLEDs. []

Q8: How does the morphology of a this compound layer affect device performance?

A9: Research suggests that a relatively rough surface morphology of the this compound layer, particularly when doped with alkali metal salts, can be beneficial. This roughness is believed to facilitate enhanced charge injection and transport, contributing to higher device performance. []

Q9: Can this compound be used in both conventional and inverted OLED structures?

A10: Yes, this compound has been successfully implemented in both conventional and inverted OLED architectures. Researchers have explored its use in various device configurations, demonstrating its versatility as an ETL material. [, , , , ]

Q10: Does this compound have any applications in OLEDs beyond its role as an ETL?

A10: While primarily known for its electron transport properties, research suggests potential applications of this compound in other areas:

- Exciplex Formation: It can form interface exciplexes with specific materials like TAPC, potentially offering a novel approach to enhancing device efficiency and achieving desirable emission colors. [, ]

- Host Material for Perovskite LEDs: this compound has been explored as a potential host material in perovskite light-emitting diodes (PeLEDs), though further optimization is needed to improve performance in this area. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.